Clomiphene Hydrochloride

Male hypogonadism Estradiol modulation SERM comparative safety

Procure Clomiphene HCl (CAS 57049-00-0) for research requiring the distinct E/Z isomer mixture. This standard is essential as a positive control for estrogenic side effects, the benchmark for novel ovulation induction agents, and foundational component for combination therapy studies. Generic substitution is not supported by clinical evidence and risks compromising experimental endpoints.

Molecular Formula C26H29Cl2NO
Molecular Weight 442.4 g/mol
CAS No. 57049-00-0
Cat. No. B13415871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomiphene Hydrochloride
CAS57049-00-0
Molecular FormulaC26H29Cl2NO
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl
InChIInChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H
InChIKeyKKBZGZWPJGOGJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clomiphene Hydrochloride CAS 57049-00-0: Procurement-Relevant Baseline for a Nonsteroidal Selective Estrogen Receptor Modulator


Clomiphene hydrochloride (CAS 57049-00-0) is the hydrochloride salt of clomifene, a triphenylethylene-derived nonsteroidal selective estrogen receptor modulator (SERM) that acts as a mixed estrogen agonist/antagonist depending on target tissue [1]. This compound exists as an E/Z geometric isomer mixture of enclomiphene (trans-, estrogen antagonist) and zuclomiphene (cis-, estrogen agonist) [2], and is supplied as a white to pale yellow crystalline powder with established pharmacopeial reference standards for analytical quality control . Its primary clinical and research use centers on ovulation induction in anovulatory infertility, achieved through hypothalamic-pituitary estrogen receptor antagonism that increases gonadotropin secretion [1].

Why Clomiphene Hydrochloride (CAS 57049-00-0) Cannot Be Casually Interchanged with Structural Analogs or Alternative SERMs


Generic substitution among clomiphene salt forms, isolated isomers, and alternative SERMs is not supported by quantitative clinical evidence without compromising specific therapeutic or analytical outcomes. Clomiphene hydrochloride, as an E/Z mixture containing both enclomiphene and zuclomiphene, exhibits a distinct pharmacological profile characterized by measurable estrogenic side effects driven by the zuclomiphene component, which are absent in pure enclomiphene formulations [1]. Furthermore, direct comparative studies demonstrate that clomiphene-based regimens yield significantly different pregnancy rates compared to tamoxifen combinations [2] and inferior ovulation and live-birth rates relative to letrozole in PCOS populations [3]. Therefore, procurement decisions based on assumed class-wide equivalence risk introducing variables that alter both experimental reproducibility and clinical efficacy endpoints.

Quantitative Differentiation of Clomiphene Hydrochloride (CAS 57049-00-0) Versus Enclomiphene, Tamoxifen, Letrozole, and Citrate Salt


Estradiol Change: Clomiphene Hydrochloride vs. Enclomiphene in Hypogonadal Men

In a retrospective longitudinal study of 66 hypogonadal men, clomiphene (E/Z mixture) treatment was associated with a statistically significant increase in serum estradiol of 17.50 pg/mL, whereas enclomiphene (trans-isomer only) resulted in a decrease of 5.92 pg/mL (P=0.001) [1]. This 23.42 pg/mL differential reflects the contribution of the zuclomiphene component in clomiphene hydrochloride to estrogen agonist activity.

Male hypogonadism Estradiol modulation SERM comparative safety

Pregnancy Rate: Clomiphene Hydrochloride Monotherapy vs. Clomiphene Plus Tamoxifen in PCOS

In a randomized clinical trial of 100 infertile PCOS patients who had failed three prior clomiphene cycles, the addition of tamoxifen (20 mg) to clomiphene (50 mg) resulted in a significantly higher positive pregnancy rate of 61.2%, compared to 39.2% with clomiphene monotherapy at 100 mg (P < 0.05) [1]. This 22.0% absolute difference demonstrates that clomiphene hydrochloride alone does not produce equivalent pregnancy outcomes to the combination regimen.

PCOS infertility Ovulation induction Combination therapy

Clinical Pregnancy and Live-Birth Rates: Clomiphene Citrate vs. Letrozole in PCOS

A systematic review and meta-analysis of 29 randomized controlled trials (3,952 women, 7,633 ovulation induction cycles) reported that letrozole treatment demonstrated superior efficacy to clomiphene citrate for clinical pregnancy rate (RR 1.48, 95% CI 1.34-1.63, P < 0.001) and live-birth rate (RR 1.49, 95% CI 1.27-1.74, P < 0.001) in PCOS patients [1]. These data establish letrozole as the comparator against which clomiphene hydrochloride's performance is measured.

PCOS Letrozole comparison Live birth rate

Solubility and Salt Form Selection: Clomiphene Hydrochloride vs. Clomiphene Citrate

Clomiphene hydrochloride (CAS 57049-00-0) is characterized as poorly soluble in water and slightly soluble in acetone, whereas clomiphene citrate (the more commonly formulated salt) is reported to exhibit enhanced water solubility and stability compared to the free base . While both salt forms demonstrate comparable biological activity at equivalent molar concentrations, the citrate salt's superior aqueous solubility directly impacts formulation development and dissolution testing protocols . No direct quantitative solubility comparison between the hydrochloride and citrate salts was identified in primary literature.

Salt form selection Solubility Formulation development

Pharmacokinetic Half-Life: Clomiphene Hydrochloride

Clomiphene hydrochloride exhibits a prolonged plasma elimination half-life of approximately 5 to 7 days, attributable to extensive plasma protein binding, enterohepatic recirculation, and accumulation in adipose tissue . This extended half-life is a class characteristic of triphenylethylene SERMs and exceeds that of alternative ovulation induction agents such as letrozole (terminal half-life approximately 2 days), which influences both dosing frequency and washout period considerations in crossover study designs.

Pharmacokinetics Half-life Dosing interval

Optimal Research and Industrial Use Cases for Clomiphene Hydrochloride (CAS 57049-00-0) Based on Quantitative Differentiation


Male Hypogonadism Research Requiring Estradiol Elevation Monitoring

Clomiphene hydrochloride serves as an appropriate positive control or comparator in studies of male hypogonadism where the objective is to evaluate estrogenic side effect profiles. Given the documented estradiol increase of 17.50 pg/mL with clomiphene versus a decrease with enclomiphene [1], this compound is specifically indicated for protocols examining the relationship between SERM-induced estradiol changes and adverse events such as decreased libido or mood alterations.

PCOS Ovulation Induction Studies Where Clomiphene is the Reference Standard

Despite inferiority to letrozole in clinical pregnancy and live-birth rates (RR 1.48 and 1.49 favoring letrozole, respectively) [1], clomiphene hydrochloride remains the historical first-line reference standard against which novel ovulation induction agents are compared. Procurement is essential for any trial seeking to replicate or benchmark against established clomiphene monotherapy outcomes in PCOS populations.

Combination Regimen Development with Tamoxifen

The demonstrated 22.0% absolute increase in pregnancy rate when tamoxifen is added to clomiphene (61.2% vs. 39.2%, P < 0.05) [1] supports the use of clomiphene hydrochloride as the foundational component in combination therapy research for clomiphene-resistant PCOS patients. This application scenario is particularly relevant for studies aiming to optimize ovarian response before escalating to gonadotropin therapy.

Analytical Reference Standard and Pharmacopeial Quality Control

Clomiphene hydrochloride (CAS 57049-00-0) is utilized as a reference standard for impurity profiling and analytical method validation, particularly for identification of related compounds such as USP Clomiphene Related Compound A [1]. Its distinct salt form and established pharmacopeial monographs make it suitable for quality control applications in pharmaceutical manufacturing and regulatory submissions, where precise counterion identification is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clomiphene Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.